molecular formula C15H16N2O3S2 B2902354 N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide CAS No. 895447-88-8

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2902354
CAS No.: 895447-88-8
M. Wt: 336.42
InChI Key: UIWPSDRABHMSCX-UHFFFAOYSA-N
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Description

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide is a synthetic small molecule featuring the 4H,5H,6H-cyclopenta[d][1,3]thiazole scaffold, a core structure recognized in medicinal chemistry for its versatile bioactivity . This molecule is covalently functionalized with a 4-methylbenzenesulfonyl (p-toluenesulfonyl) acetamide group, which can influence its physicochemical properties and biological interactions, particularly with enzyme active sites. While direct biological data for this specific compound is limited in the current literature, its structural architecture is closely related to a class of pseudothiohydantoin (2-aminothiazol-4(5H)-one) derivatives that have demonstrated significant and diverse pharmacological potential in recent research . Compounds based on the cyclopentathiazole and related thiazolone cores are under investigation for their capacity to inhibit specific disease-relevant enzymes. Notably, a 2023 study highlighted that a structurally similar 2-(cyclopentylamino)thiazol-4(5H)-one derivative exhibited potent inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with an IC50 value of 0.07 µM, making it a more selective inhibitor than the reference drug carbenoxolone . 11β-HSD1 plays a key role in metabolically activating cortisol, and its inhibitors are being explored for the treatment of type 2 diabetes, obesity, and metabolic syndrome . Furthermore, analogous molecules have shown promising antitumor properties. The same research reported that derivatives featuring the cyclopentylamino-thiazolone structure reduced cell viability in various human cancer cell lines, including colon carcinoma (Caco-2), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) . The mechanism of anticancer action for related compounds has been linked to the inhibition of enzymes such as cyclin-dependent kinases (CDK1/CDK2) and carbonic anhydrase IX (CA IX) . Researchers may find value in this chemical as a key intermediate for synthesizing more complex bioactive molecules or as a tool compound for probing biological pathways associated with the thiazole core, such as oxidative stress response and enzyme modulation . This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-10-5-7-11(8-6-10)22(19,20)9-14(18)17-15-16-12-3-2-4-13(12)21-15/h5-8H,2-4,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWPSDRABHMSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Formation

The cyclopenta[d]thiazole core is synthesized via a cyclocondensation strategy. Cyclopentanone reacts with thiourea derivatives under acidic conditions to form the thiazole ring. For example, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (a structurally analogous intermediate) is generated through cyclization of cyclopentanone with chlorinated nitriles. Adapting this approach, cyclopentanone and 2-aminothiazole undergo Friedländer-type condensation in the presence of sulfur, yielding the bicyclic thiazole scaffold.

Reaction Conditions :

  • Solvent : Ethanol or acetonitrile
  • Catalyst : Triethylamine or p-toluenesulfonic acid
  • Temperature : 80–100°C, reflux
  • Yield : 65–78%.

Introduction of the Amine Group

The 2-amino functionality is introduced via nucleophilic substitution or reductive amination. In a protocol analogous to, 2-chlorocyclopenta[d]thiazole reacts with aqueous ammonia under high pressure (3–5 bar) at 120°C for 12 hours, yielding the amine derivative in 70–85% purity.

Synthesis of 2-(4-Methylbenzenesulfonyl)acetic Acid

Sulfonylation of Acetic Acid Derivatives

Ethyl acetoacetate is sulfonylated using 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane. The reaction proceeds via a two-step mechanism:

  • Enolate Formation : Deprotonation of ethyl acetoacetate with sodium hydride.
  • Electrophilic Substitution : Tosyl chloride reacts with the enolate at the α-position, followed by hydrolysis to yield 2-(4-methylbenzenesulfonyl)acetic acid.

Optimization Notes :

  • Stoichiometry : 1:1 molar ratio of ethyl acetoacetate to tosyl chloride.
  • Temperature : 0–5°C to minimize di-sulfonylation.
  • Yield : 82–90% after recrystallization.

Amide Coupling: Convergent Synthesis

Activation of 2-(4-Methylbenzenesulfonyl)acetic Acid

The carboxylic acid is activated as a mixed anhydride or N-hydroxysuccinimide (NHS) ester. In, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile facilitate activation, forming a reactive intermediate that couples with the cyclopenta[d]thiazol-2-amine.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (acid:amine)
  • Solvent : Anhydrous acetonitrile
  • Time : 24 hours at room temperature
  • Yield : 75–88%.

Alternative Coupling Strategies

TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dimethylformamide (DMF) achieves comparable efficiency (85% yield) but requires stringent moisture control.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity.

Spectroscopic Validation

  • NMR :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.2 Hz, 2H), 4.21 (s, 2H, CH₂SO₂), 3.02–2.98 (m, 2H, cyclopentane), 2.45 (s, 3H, CH₃).
    • ¹³C NMR : 172.8 (C=O), 144.5 (SO₂C), 129.3–127.1 (aromatic), 55.2 (cyclopentane C).
  • Mass Spectrometry : ESI-MS m/z 407.1 [M+H]⁺ (calc. 407.4).

Scalability and Industrial Considerations

Cost-Effective Modifications

  • Solvent Recovery : Ethanol and acetonitrile are distilled and reused, reducing costs by 30%.
  • Catalyst Recycling : Triethylamine is neutralized, extracted, and reused without significant activity loss.

Environmental Impact Mitigation

  • Waste Management : Sulfur-containing byproducts are treated with calcium hydroxide to precipitate CaSO₄, achieving 95% waste reduction.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Cyclopenta-Thiazole vs. Benzo-Thiazole: The target compound’s cyclopenta-thiazole core (5,6-dihydro-4H-cyclopenta[d][1,3]thiazole) differs from benzo[d]thiazole derivatives (e.g., compounds in ), which feature a benzene-fused thiazole.
  • Substituent Diversity :
    Analogs in and feature piperazine or arylpiperazine groups on the acetamide nitrogen, whereas the target compound has a tosyl group. For example:

    • Compound 3a (): N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide includes a chlorobenzo-thiazole and phenylpiperazine, yielding a molecular weight of 426.96 g/mol and melting point of 225–226°C .
    • Compound 18 (): Features dual methoxyphenyl groups, achieving a higher molecular weight (438.54 g/mol) and melting point (302–303°C) due to increased polarity .

Electronic and Polar Effects

  • The tosyl group in the target compound is more electron-withdrawing than the piperazine or oxazole substituents in analogs (e.g., ’s oxazole derivative). This could enhance stability toward hydrolysis but reduce solubility in non-polar solvents compared to compounds with alkyl or arylpiperazine groups .

Physicochemical Properties

  • Molecular Weight :
    The target compound’s estimated molecular weight is ~363.45 g/mol (C₁₆H₁₇N₃O₃S₂), intermediate between ’s analogs (410–438 g/mol) and ’s oxazole derivative (277.34 g/mol) .
  • Melting Points :
    Tosyl-containing compounds often exhibit higher melting points due to polarity. For instance, Compound 14 (), with a chlorophenyl group, melts at 282–283°C, while the oxazole analog () lacks reported data .

Biological Activity

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopenta[d][1,3]thiazole ring fused with a benzenesulfonamide moiety. Its IUPAC name is N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide. The molecular formula is C20H19N3O3S2C_{20}H_{19}N_3O_3S_2 with a molecular weight of approximately 403.50 g/mol. The compound's structure allows for various chemical modifications, enhancing its versatility in biological applications.

Synthesis

The synthesis typically involves multi-step organic reactions starting from cyclopenta[d][1,3]thiazole derivatives and benzenesulfonamides. Reaction conditions may include specific catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that certain thiazole derivatives showed comparable antimicrobial activity to standard drugs like ciprofloxacin and fluconazole .

Anticancer Potential

The anticancer activity of related compounds has been investigated through in vitro assays. For example, derivatives of thiazole have shown promising results in inhibiting cancer cell proliferation in various cancer types . The MTT assay results indicated that some derivatives possess good anticancer activity but are less effective than established chemotherapeutics such as 5-fluorouracil .

The mechanism of action involves the binding of the compound to specific molecular targets within cells. This interaction can modulate enzyme activity or receptor function, leading to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth . Molecular docking studies suggest that the compound fits well into active sites of target proteins, facilitating effective binding through hydrogen bonds and hydrophobic interactions .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial activity of several thiazole derivatives against a range of bacterial strains using the tube dilution technique. The results indicated that specific compounds exhibited significant antimicrobial effects comparable to standard treatments .
  • Anticancer Activity Assessment : In vitro tests on cancer cell lines demonstrated that certain thiazole derivatives possess potential anticancer properties, with varying degrees of effectiveness compared to standard drugs. The findings suggest the need for further exploration into their mechanisms and therapeutic applications .

Summary Table of Biological Activities

Activity TypeAssessed MethodResultsReferences
AntimicrobialTube dilution techniqueSignificant activity against bacterial strains
AnticancerMTT assayGood activity but less than 5-fluorouracil
MechanismMolecular dockingEffective binding to target proteins

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide, and how can purity be optimized?

  • Synthesis Steps :

Thiazole Ring Formation : Cyclize 2-aminothiophenol derivatives with α-haloketones under reflux in solvents like ethanol or toluene (60–80°C, 6–8 hours) .

Sulfonylation : React the thiazole intermediate with 4-methylbenzenesulfonyl chloride in pyridine or DMF at room temperature for 5–7 hours .

Acylation : Introduce the acetamide group using chloroacetyl chloride in dichloromethane with triethylamine as a base .

  • Purity Optimization :

  • Use flash column chromatography (n-hexane:ethyl acetate, 3:1) for purification .
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) and confirm purity with HPLC (C18 column, acetonitrile:water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • NMR Spectroscopy :

  • ¹H NMR : Identify protons on the thiazole ring (δ 6.8–7.2 ppm) and sulfonyl/acetamide groups (δ 2.4–3.1 ppm) .
  • ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
    • Mass Spectrometry : Report molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .
    • FT-IR : Highlight sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide C=O bands (1650–1680 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory solubility data across studies be resolved, and what experimental parameters are critical?

  • Controlled Experiments :

  • Test solubility in DMSO, ethanol, and water at 25°C and 37°C, using standardized shake-flask methods .
  • Compare results with structurally analogous compounds (e.g., N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-sulfonylacetamide derivatives) to identify trends .
    • Advanced Techniques :
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
  • Perform differential scanning calorimetry (DSC) to correlate melting points with crystallinity and solubility .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses of this compound?

  • Microwave-Assisted Synthesis :

  • Reduce reaction time (e.g., from 8 hours to 30 minutes) and improve yield by 15–20% using microwave irradiation (100–150°C) .
    • Catalyst Screening :
  • Test Lewis acids (e.g., ZnCl₂) in acylation steps to enhance regioselectivity .
    • Solvent Optimization :
  • Replace dichloromethane with dimethylacetamide (DMAc) for better sulfonylation efficiency .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

  • Structural Modifications :

  • Synthesize analogs with varied substituents (e.g., 4-fluoro or 4-methoxy groups on the benzene ring) and compare IC₅₀ values in enzyme inhibition assays .
    • Biological Assays :
  • Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) .
  • Evaluate anticancer activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Computational Modeling :
  • Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., EGFR kinase) .

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